molecular formula C8H17NO3S B2779766 4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione CAS No. 1936135-93-1

4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione

Cat. No. B2779766
CAS RN: 1936135-93-1
M. Wt: 207.29
InChI Key: OQXUIVBXGMTJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione, abbreviated as 4-AETD, is an organic compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in the fields of biochemistry, physiology, and medicine. 4-AETD has been used in a variety of laboratory experiments to study the biochemical and physiological effects of various compounds. In addition, it has been used to synthesize a variety of other compounds with potential therapeutic effects.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes. A study by Shchekotikhin et al. (2006) demonstrates the synthesis of heterocyclic analogs through nucleophilic substitution reactions. This research underlines the potential of using specific chemical structures for the creation of novel compounds with potential therapeutic applications Shchekotikhin, Luzikov, Buyanov, & Preobrazhenskaya, 2006.

Enzyme Inhibition for Therapeutic Targets

Li et al. (2009) explored structure-activity relationship studies of thiazolidine-dione derivatives, aiming at the development of ERK1/2 inhibitors, which are critical for cell proliferation and apoptosis. Their findings highlight the importance of chemical modifications in enhancing the biological activities of compounds for potential use as cancer therapies Li, Al-Ayoubi, Guo, Zheng, Sarkar, Nguyen, Eblen, Grant, Kellogg, & Zhang, 2009.

Peptide Synthesis

Zhang et al. (2015) demonstrated the use of a recyclable hypervalent iodine reagent for efficient peptide synthesis, including sterically hindered amino acids. This methodology is significant for the development of peptides with potential pharmaceutical applications, showcasing the versatility of specific chemical reagents in facilitating complex biochemical syntheses Zhang, Liu, Sun, & Tian, 2015.

Antimicrobial Activity

The synthesis and antimicrobial evaluation of thiazolidine-dione derivatives were investigated by Alhameed et al. (2019), demonstrating potential applications in combating bacterial and fungal infections. Such studies underscore the relevance of chemical compounds in the development of new antimicrobial agents Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019.

properties

IUPAC Name

4-(2-methoxyethyl)-1,1-dioxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-12-5-2-8(9)3-6-13(10,11)7-4-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXUIVBXGMTJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCS(=O)(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-(2-methoxyethyl)-1lambda(6)-thiane-1,1-dione

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